molecular formula C16H12N4O3 B13851901 4-(Benzyloxy)-2-(pyridazin-3-yl)pyrimidine-5-carboxylic acid

4-(Benzyloxy)-2-(pyridazin-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13851901
M. Wt: 308.29 g/mol
InChI Key: ULLOBDIRHGZSDF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(pyridazin-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrimidine and pyridazine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-(pyridazin-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.

    Introduction of the pyridazine ring: This step might involve cyclization reactions using hydrazine derivatives.

    Benzyloxy group addition: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions might target the pyridazine or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Products might include benzoic acid derivatives.

    Reduction: Reduced forms of the pyridazine or pyrimidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Benzyloxy)-2-(pyridazin-3-yl)pyrimidine-5-carboxylic acid may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)pyrimidine-5-carboxylic acid
  • 2-(Pyridazin-3-yl)pyrimidine-5-carboxylic acid

Uniqueness

4-(Benzyloxy)-2-(pyridazin-3-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both pyridazine and pyrimidine rings, which may confer distinct biological activities compared to compounds with only one of these rings.

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

4-phenylmethoxy-2-pyridazin-3-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H12N4O3/c21-16(22)12-9-17-14(13-7-4-8-18-20-13)19-15(12)23-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,22)

InChI Key

ULLOBDIRHGZSDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2C(=O)O)C3=NN=CC=C3

Origin of Product

United States

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